

# Zelenirstat targets in hematologic malignancies

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to **Zelenirstat** Targets in Hematologic Malignancies

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**Zelenirstat** (formerly PCLX-001) is a first-in-class, orally bioavailable small molecule inhibitor of N-myristoyltransferases 1 and 2 (NMT1 and NMT2).[1][2] This novel mechanism disrupts the function and stability of a multitude of oncoproteins essential for the survival and proliferation of cancer cells. In hematologic malignancies, **Zelenirstat** has demonstrated significant preclinical activity, leading to its evaluation in clinical trials for patients with leukemia and lymphoma.[3][4] [5][6] This document provides a comprehensive overview of **Zelenirstat**'s mechanism of action, its key molecular targets, downstream cellular effects, and a summary of its activity in preclinical and clinical settings.

# Core Mechanism of Action: N-Myristoyltransferase Inhibition

**Zelenirstat**'s primary mechanism of action is the potent and selective inhibition of both human N-myristoyltransferase enzymes, NMT1 and NMT2.[1][2]

• N-Myristoylation: This is a critical co- and post-translational modification where the 14-carbon saturated fatty acid, myristate, is attached to the N-terminal glycine residue of over 200 human proteins.[1] This lipid modification is essential for mediating protein-protein



interactions and anchoring proteins to cellular membranes, which is a prerequisite for their function in signal transduction pathways.[1]

• Consequence of Inhibition: By inhibiting NMTs, **Zelenirstat** prevents the myristoylation of these substrate proteins. Proteins that fail to undergo myristoylation are recognized by the cellular machinery as aberrant and are rapidly targeted for proteasomal degradation through a glycine-specific N-degron pathway.[1][7] This targeted degradation of key signaling proteins is the foundation of **Zelenirstat**'s anti-cancer activity.



Click to download full resolution via product page

Caption: **Zelenirstat**'s core mechanism of NMT inhibition.



# **Key Molecular Targets and Affected Pathways**

**Zelenirstat**'s broad anti-cancer activity stems from its ability to induce the degradation of multiple myristoylated oncoproteins.

### **Targets in B-Cell Malignancies**

In B-cell lymphomas, particularly Diffuse Large B-cell Lymphoma (DLBCL), **Zelenirstat** disrupts B-cell receptor (BCR) signaling, a critical pathway for tumor cell survival.[1][8]

- Src Family Kinases (SFKs): Myristoylation is obligatory for the function of several SFKs, including Src, Lyn, and Hck.[1] Zelenirstat treatment leads to the degradation of these kinases, thereby inhibiting downstream BCR signaling.
- Human Germinal Center-Associated Lymphoma (HGAL): This protein also requires
  myristoylation to function and is a key component of the BCR signaling cascade. Its
  degradation contributes to the profound tumor regression seen in preclinical DLBCL models.
   [1]





Click to download full resolution via product page

Caption: **Zelenirstat** pathway in B-Cell malignancies.

### **Targets in Acute Myeloid Leukemia (AML)**

AML cells, and particularly Leukemia Stem Cells (LSCs), have shown high sensitivity to **Zelenirstat**.[4][7][9] The drug acts through multiple mechanisms in this context.

• Signaling Kinases: **Zelenirstat** inhibits critical survival signaling pathways in AML, including those driven by FLT3, c-Kit, and Jak/Stat.[8][10]



Metabolic Disruption: A key finding is that Zelenirstat disrupts oxidative phosphorylation
(OXPHOS). It reduces levels of myristoylated mitochondrial proteins like NDUFAF4, an
assembly factor for mitochondrial Complex I.[11] This impairment of energy metabolism is
particularly detrimental to LSCs, which are highly dependent on OXPHOS for survival.[7][11]



Click to download full resolution via product page

Caption: Dual mechanism of **Zelenirstat** in AML.

# **Quantitative Data Summary**



Table 1: Preclinical In Vitro & In Vivo Activity

| Malignancy | Model System                       | Zelenirstat<br>Treatment | Key Quantitative Findings                                                                                                          | Reference |
|------------|------------------------------------|--------------------------|------------------------------------------------------------------------------------------------------------------------------------|-----------|
| AML        | AML Cell Lines                     | 96-hour<br>incubation    | Potent cytotoxicity; induces apoptosis.                                                                                            | [11]      |
| AML        | OCI-AML22<br>Xenograft             | Daily s.c.<br>injection  | Reduced leukemic burden; high sensitivity in LSC-enriched fractions.                                                               | [7][11]   |
| AML        | Patient-Derived<br>Xenograft (PDX) | Daily s.c.<br>injection  | Well-tolerated;<br>significantly<br>reduced<br>leukemic burden.                                                                    | [7][11]   |
| DLBCL      | Patient-Derived<br>Xenograft (PDX) | Not specified            | Profound tumor regression and complete remissions.                                                                                 | [1]       |
| Various    | 1200 Cancer Cell<br>Lines          | Not specified            | A 54-gene "myristoylation inhibition sensitivity signature" (MISS-54) predicts sensitivity, with hematologic cancers scoring high. | [5][11]   |





## **Table 2: Clinical Trial Data**



| Trial ID        | Phase    | Patient<br>Population                                          | Zelenirstat<br>Dose                                                           | Key<br>Outcomes<br>&<br>Observatio<br>ns                                                                                                                      | Reference     |
|-----------------|----------|----------------------------------------------------------------|-------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------|
| NCT0483619<br>5 | Phase 1  | R/R B-cell<br>Lymphoma &<br>Advanced<br>Solid Tumors<br>(n=29) | Dose escalation from 20 mg to 280 mg daily. RP2D established at 210 mg daily. | Well-tolerated up to RP2D.  Most common AEs were mild/moderat e GI effects.  At RP2D, 57% of solid tumor patients had stable disease or better for ≥6 months. | [1][6][9][12] |
| Phase 2a        | Phase 2a | R/R B-cell<br>non-Hodgkin<br>Lymphoma<br>(NHL)                 | 210 mg daily                                                                  | One DLBCL patient (3 prior lines) achieved a partial response and PET metabolic response, continuing therapy after 11 cycles.                                 | [8]           |



| NCT0661321<br>7 | Phase 1/2 | R/R Acute<br>Myeloid<br>Leukemia<br>(AML) | Dose<br>escalation<br>(40 mg to 280<br>mg daily) | Trial initiated, first patient dosed. Aims to determine RP2D in AML. Granted Orphan Drug | [5][9] |
|-----------------|-----------|-------------------------------------------|--------------------------------------------------|------------------------------------------------------------------------------------------|--------|
|                 | Phase 1/2 | Leukemia                                  | (40 mg to 280                                    | Granted                                                                                  | [5][9] |
|                 |           |                                           |                                                  | Track Designation by FDA.                                                                |        |

# **Methodologies for Key Experiments**

Detailed experimental protocols are proprietary to the conducting institutions; however, the methodologies employed in the cited literature can be summarized.

- · Cell Viability and Apoptosis Assays:
  - Methodology: AML and lymphoma cell lines were incubated with varying concentrations of
     Zelenirstat for specified durations (e.g., 96 hours). Cell viability was measured using
     assays like CellTiter-Blue. Apoptosis was quantified via methods such as Annexin V/PI
     staining and flow cytometry.
- Western Blotting for Protein Degradation:
  - Methodology: Cells were treated with Zelenirstat or a vehicle control. Cell lysates were collected, and proteins were separated by SDS-PAGE. Specific antibodies were used to probe for target proteins (e.g., SFKs, NDUFAF4) and loading controls (e.g., GAPDH, β-actin) to confirm that Zelenirstat treatment led to a reduction in the target protein levels, indicative of degradation.
- Metabolic Analysis (Seahorse Assay):
  - Methodology: To assess the impact on cellular metabolism, a Seahorse XF Analyzer was used. Treated cells were analyzed for their oxygen consumption rate (OCR), a measure of



oxidative phosphorylation, and extracellular acidification rate (ECAR), a measure of glycolysis. This allowed for the direct observation that **Zelenirstat** impairs mitochondrial respiration.[8]

- Animal Xenograft Models:
  - Methodology: Immunodeficient mice (e.g., NSG, NOG-EXL) were injected with human hematologic cancer cells, either from established cell lines or patient-derived samples (PDX).[1][11] Once tumors were established or leukemia engrafted, mice were treated with daily oral or subcutaneous doses of **Zelenirstat**. Efficacy was measured by monitoring tumor volume over time or by quantifying the burden of human leukemic cells (e.g., hCD45+) in the bone marrow and peripheral blood via flow cytometry.[1][7]



Click to download full resolution via product page

Caption: Generalized workflow for a xenograft efficacy study.

### Conclusion

**Zelenirstat** represents a novel therapeutic strategy for hematologic malignancies by targeting N-myristoylation, a fundamental cellular process. Its unique mechanism of inducing the degradation of multiple, otherwise difficult-to-drug oncoproteins provides a multi-pronged attack. In B-cell lymphomas, it effectively shuts down essential BCR survival signaling. In AML, it demonstrates a dual action by inhibiting oncogenic signaling and disrupting the metabolic machinery crucial for leukemia stem cells. The encouraging safety profile and early signs of efficacy in clinical trials support the continued development of **Zelenirstat** as a promising new oral therapy for patients with relapsed and refractory hematologic cancers.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A first-in-human phase I trial of daily oral zelenirstat, a N-myristoyltransferase inhibitor, in patients with advanced solid tumors and relapsed/refractory B-cell lymphomas PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zelenirstat Wikipedia [en.wikipedia.org]
- 3. Pacylex Pacylex Pharmaceuticals Discusses its Broad-Spectrum Anti-Cancer Drug Zelenirstat at 2024 BIO International Convention [pacylex.reportablenews.com]
- 4. Pacylex Reveals Zelenirstat Phase 1 Data at ASCO 2024 [synapse.patsnap.com]
- 5. Pacylex Pacylex Pharmaceuticals Publishes a New Myristoylation Inhibitor Mechanism of Anti-Cancer Activity in the Journal of Translational Medicine [pacylex.reportablenews.com]
- 6. biospace.com [biospace.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. targetedonc.com [targetedonc.com]
- 10. Zelenirstat Inhibits N-Myristoyltransferases to Disrupt Src Family Kinase Signaling and Oxidative Phosphorylation, Killing Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study of PCLX-001 in R/R Advanced Solid Malignancies and B-cell Lymphoma [clin.larvol.com]
- To cite this document: BenchChem. [Zelenirstat targets in hematologic malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8246011#zelenirstat-targets-in-hematologic-malignancies]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com